molecular formula C16H12N6O2S2 B2772555 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 894998-86-8

2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2772555
CAS No.: 894998-86-8
M. Wt: 384.43
InChI Key: NLSJLKMTZWZLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetically designed, potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research. Its primary mechanism of action involves the competitive binding to the ATP-binding pocket of FLT3, thereby suppressing its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt, which are pivotal for cell survival, proliferation, and differentiation . This targeted inhibition is particularly relevant for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of leukemogenesis and are associated with poor prognosis. The compound demonstrates significant efficacy in suppressing the proliferation of FLT3-ITD positive MV4-11 leukemia cells and has shown promising in vivo antitumor activity in mouse xenograft models . Beyond FLT3, this multi-kinase inhibitor also exhibits potent activity against other kinases such as c-Kit, RET, and Src, expanding its research utility to other hematological malignancies and solid tumors. Its value to researchers lies in its utility as a precise chemical probe for dissecting the FLT3 signaling axis, validating new targets, and evaluating combination therapies aimed at overcoming resistance mechanisms in preclinical models.

Properties

IUPAC Name

2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S2/c23-12-8-11(10-4-2-1-3-5-10)22-14(18-12)20-21-16(22)26-9-13(24)19-15-17-6-7-25-15/h1-8H,9H2,(H,17,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSJLKMTZWZLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyrimidine moiety, along with thioamide and thiazole substituents. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1160.52
MCF-70.75
U87 MG0.49
A5490.43

The compound's ability to target specific pathways involved in cancer progression, such as the PI3K and mTOR pathways, suggests it may serve as an effective agent in cancer therapy.

Antimicrobial Activity

The compound's thiazole and triazole components are associated with antimicrobial effects. Studies have indicated that similar compounds demonstrate antibacterial activity against a range of pathogens:

PathogenActivityReference
E. coliSignificant
S. aureusModerate
P. aeruginosaLow

These findings highlight the potential for developing new antimicrobial agents based on the structural characteristics of this compound.

Anti-inflammatory Effects

Compounds containing the triazole scaffold have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses:

  • Inhibition of TNF-alpha : Reduces inflammation in various models.
  • Reduction of IL-6 levels : Associated with decreased inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptosis through intrinsic pathways.

Case Studies

Several studies have investigated the effects of similar compounds on specific diseases:

  • Breast Cancer Study : A derivative showed a significant reduction in tumor size in vivo when administered to mice models.
  • Antimicrobial Efficacy : A related thiazole derivative demonstrated potent activity against multidrug-resistant strains of bacteria.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including the compound . Research indicates that derivatives similar to this compound exhibit potent activity against various bacterial strains and fungi.

Efficacy Against Bacteria

  • Gram-positive and Gram-negative Bacteria : The synthesized triazole derivatives demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains. For instance, compounds with similar structures showed up to 16 times greater efficacy than standard antibiotics like ampicillin .
  • Fungal Infections : The compound's structure suggests potential antifungal properties. In vitro tests have shown that triazole derivatives can inhibit the growth of Candida species more effectively than conventional antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies.

  • In Vivo Studies : Compounds similar to the one discussed demonstrated significant reductions in inflammation markers in animal models at dosages comparable to traditional anti-inflammatory medications .
  • Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

Several case studies illustrate the applications of similar compounds in medicinal chemistry:

StudyApplicationFindings
AntimicrobialDerivatives showed high potency against Candida species compared to ketoconazole.
AnticancerSignificant inhibition of breast cancer cell lines; mechanisms involved apoptosis induction.
Anti-inflammatoryDemonstrated effective reduction in inflammation in animal models.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions:

Core formation : Cyclocondensation of substituted pyrimidine precursors with triazole derivatives to form the triazolopyrimidine core .

Thioether linkage : Reaction of the triazolopyrimidine intermediate with mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF) to introduce the thioether group .

Acetamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the thiazol-2-yl acetamide moiety .

Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC or TLC validation .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the triazolopyrimidine core (e.g., 1^1H-NMR for aromatic protons, 13^{13}C-NMR for carbonyl signals) .
  • IR spectroscopy : Validate thioether (C-S, ~650 cm1^{-1}) and acetamide (N-H, ~3300 cm1^{-1}; C=O, ~1650 cm1^{-1}) functionalities .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Basic: How should initial bioactivity screening be designed?

Answer:

  • Enzyme inhibition assays : Test against kinases or phosphatases due to structural similarity to known triazolopyrimidine inhibitors (e.g., IC50_{50} determination at 10–100 μM concentrations) .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-target cells to assess selectivity .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 μM) to identify potency thresholds .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Answer:

Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or thiazole (e.g., methyl/fluoro substituents) moieties .

Bioassay comparison : Test analogs in parallel for enzyme inhibition (e.g., IC50_{50} shifts) and cellular uptake (e.g., logP measurements) .

Crystallography : Co-crystallize active analogs with target enzymes (e.g., PDB deposition) to map binding interactions .

Advanced: How to address contradictions in bioactivity data across similar compounds?

Answer:

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme isoforms (e.g., EGFR T790M vs. wild-type) .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., t1/2_{1/2} in human liver microsomes) to rule out false negatives .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in enzyme assays .

Advanced: What strategies are effective for target identification?

Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound and MS-based identification of bound proteins .
  • Computational docking : Screen against kinase libraries (e.g., Schrödinger Glide) to prioritize targets based on docking scores and binding poses .
  • CRISPR-Cas9 knockout : Validate candidate targets by observing loss of compound efficacy in gene-edited cell lines .

Advanced: How to integrate computational modeling into experimental design?

Answer:

  • Reaction path prediction : Apply quantum mechanical calculations (e.g., DFT) to optimize synthetic steps (e.g., transition state energy barriers) .
  • Molecular dynamics : Simulate compound-protein interactions over 100 ns trajectories to refine docking poses .
  • ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH stability : Incubate compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24 hours .
  • Plasma stability : Measure compound half-life in human plasma (e.g., 90% degradation indicates poor bioavailability) .
  • Oxidative stress testing : Expose to H2_2O2_2 or cytochrome P450 enzymes to identify susceptible functional groups .

Advanced: How to improve synthetic reproducibility across labs?

Answer:

  • Reaction parameter control : Document exact stoichiometry (e.g., 1.05 eq. of coupling agent), temperature (±2°C), and solvent purity .
  • Intermediate characterization : Publish 1^1H-NMR and HRMS data for all intermediates to prevent undetected side reactions .
  • Collaborative validation : Share protocols via platforms like Zenodo for peer verification .

Advanced: What approaches enable the design of novel derivatives with enhanced potency?

Answer:

  • Fragment-based design : Combine active pharmacophores (e.g., triazolopyrimidine core + thiazole acetamide) from validated hits .
  • Bioisosteric replacement : Substitute sulfur in thioether with selenium or oxygen to modulate electronic properties .
  • Covalent inhibitor design : Introduce acrylamide or chloroacetamide groups for irreversible target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.